molecular formula C13H19NO2 B1401165 [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine CAS No. 1340500-21-1

[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine

Cat. No.: B1401165
CAS No.: 1340500-21-1
M. Wt: 221.29 g/mol
InChI Key: UGEJEYAZOFSVSR-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine: is an organic compound that belongs to the class of amines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine typically involves the reaction of cyclopropylamine with 3-ethoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Chemistry: In chemistry, [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: In biological research, the compound is used to study the interactions between amines and biological molecules. It is also used in the development of new drugs and therapeutic agents.

Medicine: In medicine, this compound is investigated for its potential as a selective inhibitor of the human epidermal growth factor receptor 2 (HER2), making it a candidate for cancer treatment.

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine involves its interaction with specific molecular targets, such as the human epidermal growth factor receptor 2 (HER2). By inhibiting this receptor, the compound can interfere with the signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

  • [1-Cyclopropyl-2-(3-methoxyphenoxy)ethyl]amine
  • [1-Cyclopropyl-2-(3-propoxyphenoxy)ethyl]amine
  • [1-Cyclopropyl-2-(3-butoxyphenoxy)ethyl]amine

Comparison: Compared to its similar compounds, [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine is unique due to its specific ethoxy group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in scientific research and industry.

Properties

IUPAC Name

1-cyclopropyl-2-(3-ethoxyphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-15-11-4-3-5-12(8-11)16-9-13(14)10-6-7-10/h3-5,8,10,13H,2,6-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEJEYAZOFSVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCC(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine
Reactant of Route 2
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine
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[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine
Reactant of Route 4
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine
Reactant of Route 5
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine
Reactant of Route 6
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]amine

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